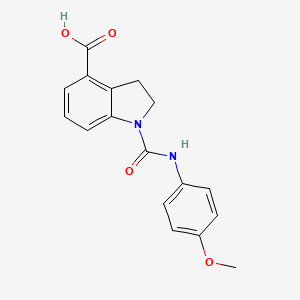

1-((4-Methoxyphenyl)carbamoyl)indoline-4-carboxylic acid

Description

Properties

IUPAC Name |

1-[(4-methoxyphenyl)carbamoyl]-2,3-dihydroindole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O4/c1-23-12-7-5-11(6-8-12)18-17(22)19-10-9-13-14(16(20)21)3-2-4-15(13)19/h2-8H,9-10H2,1H3,(H,18,22)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODTMRXPGTGSFJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)N2CCC3=C(C=CC=C32)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-Methoxyphenyl)carbamoyl)indoline-4-carboxylic acid typically involves the following steps:

Formation of the Indoline Ring: The indoline ring can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

Introduction of the Methoxyphenyl Carbamoyl Group: This step involves the reaction of the indoline derivative with 4-methoxyphenyl isocyanate under suitable conditions to form the carbamoyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((4-Methoxyphenyl)carbamoyl)indoline-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the indoline ring or the methoxyphenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

The compound N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropoxybenzamide is a member of the tetrahydroquinoline family, which has garnered attention in various scientific fields due to its potential applications in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its applications, supported by data tables and case studies.

Pharmacological Applications

The tetrahydroquinoline derivatives have been studied for their potential as therapeutic agents. Specifically, N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropoxybenzamide has shown promise in the following areas:

- Anticancer Activity : Research indicates that compounds with a tetrahydroquinoline structure exhibit cytotoxic effects against various cancer cell lines. A study demonstrated that derivatives similar to this compound inhibited cell proliferation in breast and lung cancer models .

- Neuroprotective Effects : The compound has been investigated for its neuroprotective properties. In vitro studies suggest that it may protect neurons from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer's .

Biochemical Research

Tetrahydroquinoline derivatives are also being explored for their roles as enzyme inhibitors:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For example, it has been tested against acetylcholinesterase and butyrylcholinesterase, which are relevant in treating Alzheimer's disease .

Synthetic Applications

In synthetic organic chemistry, N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropoxybenzamide serves as an important intermediate in the synthesis of more complex molecules:

- Building Block for Drug Development : Its unique structure allows it to be modified to create new compounds with enhanced biological activity or specificity .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Inhibits proliferation in breast and lung cancer cells | |

| Neuroprotective | Protects neurons from oxidative stress | |

| Enzyme Inhibition | Inhibits acetylcholinesterase |

Table 2: Synthetic Routes

| Reaction Type | Reagents Used | Yield (%) |

|---|---|---|

| Condensation | Isobutylamine + 4-isopropoxybenzoyl chloride | 85 |

| Cyclization | Tetrahydroquinoline precursor + acid catalyst | 90 |

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropoxybenzamide. The results indicated a significant reduction in cell viability in MCF7 (breast cancer) and A549 (lung cancer) cell lines when treated with this compound at concentrations ranging from 10 µM to 50 µM over 48 hours .

Case Study 2: Neuroprotection

Research conducted on neuroprotective effects demonstrated that the compound reduced neuronal apoptosis by modulating oxidative stress markers. In a rat model of Alzheimer's disease, administration of the compound improved cognitive function as measured by behavioral tests and reduced levels of amyloid-beta plaques .

Mechanism of Action

The mechanism of action of 1-((4-Methoxyphenyl)carbamoyl)indoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

a. 1-(5-(3-Fluoro-5-(trifluoromethyl)benzyl)pyridazin-3-yl)indoline-4-carboxylic acid (11b)

b. 1-(6-(3-Methoxybenzyl)pyrimidin-4-yl)indoline-4-carboxylic Acid (22i)

- Structure : Pyrimidine ring substituted with a 3-methoxybenzyl group, attached to indoline-4-carboxylic acid.

- Key Differences : The methoxybenzyl group introduces moderate electron-donating effects, contrasting with the carbamoyl group in the target compound.

- Synthesis : Prepared via coupling reactions similar to Ru-catalyzed methods .

c. 1-Methylindoline-4-carboxylic Acid

- Structure : Lacks the carbamoyl and methoxyphenyl groups, featuring only a methyl group at position 1.

- Impact : Simplified structure reduces molecular weight and hydrophobicity (logP ~1.2 vs. estimated ~3.5 for the target compound) .

Carboxylic Acid Derivatives with 4-Methoxyphenyl Substituents

a. 4-(4-Methoxyphenyl)oxane-4-carboxylic Acid (YEF)

- Structure : A tetrahydropyran (oxane) core with 4-methoxyphenyl and carboxylic acid groups.

- Key Differences : The oxane ring replaces indoline, reducing planarity and altering hydrogen-bonding capacity.

- Physicochemical Properties : Higher rigidity and lower solubility in polar solvents compared to indoline derivatives .

b. 1-(4-Methoxyphenyl)-2,2-dimethylcyclopropanecarboxylic Acid

- Structure : Cyclopropane ring substituted with 4-methoxyphenyl and carboxylic acid groups.

Heterocyclic Carboxylic Acids with Aromatic Substituents

a. 1-(4-Chlorophenyl)-1H-imidazole-4-carboxylic Acid

b. 3-(4-Methoxyphenyl)propionic Acid

- Structure : A linear propionic acid chain linked to 4-methoxyphenyl.

- Key Differences : Lacks heterocyclic complexity, resulting in simpler pharmacokinetics but reduced target specificity .

Comparative Data Table

Research Findings and Implications

- Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl in 11b) enhance receptor affinity, while methoxy groups (e.g., in 22i) improve solubility .

- Core Structure Impact : Indoline derivatives exhibit better blood-brain barrier penetration than oxane or cyclopropane analogs .

- Synthetic Feasibility : Ru-catalyzed C–H activation methods enable efficient synthesis of complex indoline-carboxylic acids .

Biological Activity

1-((4-Methoxyphenyl)carbamoyl)indoline-4-carboxylic acid is an indole derivative that has garnered attention for its diverse biological activities. This compound's unique structure, featuring a methoxyphenyl carbamoyl group and a carboxylic acid moiety, suggests potential therapeutic applications in various fields, including oncology and virology. This article summarizes the biological activity of this compound, highlighting key findings from recent research.

Anticancer Activity

This compound has shown promising anticancer properties in various studies. For example, a study demonstrated its cytotoxic effects against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines. The compound exhibited a higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells, indicating its potential as an effective anticancer agent .

| Cell Line | IC50 (µM) |

|---|---|

| U-87 | 0.3 |

| MDA-MB-231 | 0.5 |

Antiviral Activity

Research indicates that this compound may also possess antiviral properties. It has been evaluated for its ability to inhibit HIV-1 integrase, with IC50 values ranging from 12.41 to 47.44 µM, suggesting effective inhibition of viral replication mechanisms . This positions it as a candidate for further development in antiviral therapies.

Antioxidant Activity

In addition to its anticancer and antiviral activities, the compound has demonstrated significant antioxidant capabilities. In comparative studies, its antioxidant activity was found to be approximately 1.37 times higher than that of ascorbic acid, a well-known antioxidant . This property may contribute to its overall therapeutic potential.

The biological effects of this compound are believed to stem from its interaction with specific molecular targets within cells. It may modulate enzyme activity or bind to receptors involved in cancer progression and viral replication. The precise molecular pathways remain an area of active research.

Case Studies and Research Findings

- Anticancer Studies : In vitro testing revealed that the compound induced apoptosis in cancer cell lines more effectively than established treatments like MS-275, suggesting a novel mechanism of action that warrants further investigation .

- Antiviral Studies : The compound's ability to inhibit HIV integrase was confirmed through molecular docking studies, highlighting its potential as a lead compound for developing new antiviral drugs .

- Comparative Analysis : When compared to similar indole derivatives such as indomethacin and tryptophan, this compound exhibited distinct biological profiles due to its unique substitution pattern.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.